2-(4-Heptylphenyl)pyrimidin-5-OL
Description
2-(4-Heptylphenyl)pyrimidin-5-OL is a pyrimidine derivative characterized by a hydroxyl group at the 5-position and a 4-heptylphenyl substituent at the 2-position of the pyrimidine ring. The heptyl chain (C₇H₁₅) attached to the phenyl group confers significant hydrophobicity, which influences its physicochemical properties, such as solubility and lipophilicity. These attributes may enhance membrane permeability, making it a candidate for biological studies or material science applications .
Properties
CAS No. |
106809-01-2 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(4-heptylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)17-18-12-16(20)13-19-17/h8-13,20H,2-7H2,1H3 |
InChI Key |
XMGHVFRPXPOTFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyms |
2-(4-Heptylphenyl)-5-hydroxypyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidin-5-ol Derivatives
*Calculated based on molecular formula (C₁₇H₂₂N₂O).
Key Observations
Substituent Impact on Lipophilicity :
- The 4-heptylphenyl group in the target compound imparts greater hydrophobicity compared to tert-butyl () or piperidinyl () substituents. This property may favor interactions with lipid bilayers or hydrophobic protein pockets .
- In contrast, polar groups like the hydroxyl in 2-(3-Hydroxyphenyl)pyrimidin-5-OL () enhance aqueous solubility but reduce membrane permeability .
Biological Activity: The nitro and thiazolyl groups in ’s compound contribute to its CDK9 inhibitory activity, highlighting how electron-withdrawing substituents can modulate bioactivity .
Synthetic Feasibility :
- The synthesis of this compound may parallel methods used for ’s compound, where chlorinated intermediates react with substituted guanidines. However, the long alkyl chain may necessitate optimized coupling conditions .
Safety Considerations: Hydrophobic compounds like this compound may pose bioaccumulation risks, whereas derivatives with hydroxyl or amino groups (e.g., ) carry hazards such as skin irritation (H315) or acute toxicity (H302) .
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